tert-Butyl (4-bromo-2,3-dimethylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate is an organic compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.2 g/mol . It is a solid at room temperature and is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate typically involves the reaction of 4-bromo-2,3-dimethylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Tert-butyl (4-bromo-2,3-dimethylphenyl)carbamate can be compared with other similar compounds such as:
Tert-butyl (4-bromophenyl)carbamate: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring.
Tert-butyl (5-bromo-2,3-difluorophenyl)carbamate: This compound has additional fluorine atoms on the phenyl ring, which can affect its reactivity and applications.
4-Bromo-2-tert-butylphenol: This compound lacks the carbamate group and is used in different chemical reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2,3-dimethylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-9(2)11(7-6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTATSNUHAXOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.